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molecular formula C4H11Cl3Si2 B8373122 Silane, trichloro[(trimethylsilyl)methyl]- CAS No. 16538-62-8

Silane, trichloro[(trimethylsilyl)methyl]-

Cat. No. B8373122
M. Wt: 221.65 g/mol
InChI Key: JOTSLPSOZKUZIU-UHFFFAOYSA-N
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Patent
US06392077B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.29 g (0.75 mmol) of benyltriphenylphosphonium chloride, 0.92 g (7.5 mmol) of (chloromethyl)trimethylsilane, and 3.05 g (22.5 mmol ) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.20 g of 1,1,1-trichloro-3,3-dimethyl-1,3-disilabutane (yield; 72%).
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][Si:3]([CH3:6])([CH3:5])[CH3:4].[Cl:7][SiH:8]([Cl:10])[Cl:9]>[Cl-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C1C=CC=CC=1>[Cl:7][Si:8]([Cl:10])([Cl:9])[CH2:2][Si:3]([CH3:6])([CH3:5])[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
ClC[Si](C)(C)C
Name
Quantity
3.05 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
0.29 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](C[Si](C)(C)C)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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